molecular formula C6H8N2O B1590129 4,6-Dimethylpyrimidin-5-ol CAS No. 70345-38-9

4,6-Dimethylpyrimidin-5-ol

Cat. No.: B1590129
CAS No.: 70345-38-9
M. Wt: 124.14 g/mol
InChI Key: STTRDEPUOJMYIB-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidin-5-ol is a heterocyclic compound containing a pyrimidine ring with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethyl-3-oxobutanoic acid with formamide, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidinones, which have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

4,6-Dimethylpyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 2,4-Dimethylpyrimidin-5-ol
  • 6-Amino-2,4,5-trimethylpyridin-3-ol
  • 2-Amino-4,6-dimethylpyrimidin-5-ol

Comparison: 4,6-Dimethylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTRDEPUOJMYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499500
Record name 4,6-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70345-38-9
Record name 4,6-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4,6-dimethylpyrimidin-5-ol relate to its activity as a potential FGFR4 inhibitor?

A1: While the provided research focuses on derivatives of this compound, specifically 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, it offers valuable insights into the structure-activity relationship. The research demonstrates that the presence of the two methyl groups at positions 4 and 6 on the pyrimidine ring significantly influences the compound's selectivity for FGFR4 over other FGFR subtypes []. The study suggests that these methyl groups sterically hinder the molecule from adopting a conformation suitable for binding to FGFR1, 2, and 3. This highlights how subtle structural modifications to the this compound scaffold can dramatically impact its biological activity and selectivity profile.

Q2: Can you provide an example of a specific this compound derivative discussed in the research and its observed activity?

A2: The research highlights compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, as a promising selective FGFR4 inhibitor []. This compound exhibited significantly higher selectivity for FGFR4 compared to the known FGFR4 inhibitor BLU9931. Additionally, compound 6O demonstrated potent anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, which is known to be highly sensitive to FGFR4 inhibition. These findings suggest that this compound derivatives like compound 6O hold potential as selective FGFR4 inhibitors for further development in cancer research.

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